molecular formula C9H14O2 B2662448 Ethyl 2,2-dimethylpent-4-ynoate CAS No. 107540-02-3

Ethyl 2,2-dimethylpent-4-ynoate

Cat. No.: B2662448
CAS No.: 107540-02-3
M. Wt: 154.209
InChI Key: JVIMTZKDPIEVNB-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylpent-4-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2,2-dimethylpent-4-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond and two methyl groups attached to the same carbon atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethylpent-4-ynoate can be synthesized through various methods. One common approach involves the esterification of 2,2-dimethylpent-4-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 2,2-dimethylpent-4-ynoic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethylpent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2,2-dimethylpent-4-ynoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The ester is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylpent-4-ynoate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, undergoing enzymatic transformations that lead to the formation of bioactive products. The triple bond and ester group in the molecule provide reactive sites for chemical modifications, allowing it to participate in a wide range of biochemical and chemical processes.

Comparison with Similar Compounds

Ethyl 2,2-dimethylpent-4-ynoate can be compared with other esters of 2,2-dimethylpent-4-ynoic acid, such as mthis compound and propyl 2,2-dimethylpent-4-ynoate. These compounds share similar structural features but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

List of Similar Compounds

  • Mthis compound
  • Propyl 2,2-dimethylpent-4-ynoate
  • Butyl 2,2-dimethylpent-4-ynoate

Properties

IUPAC Name

ethyl 2,2-dimethylpent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIMTZKDPIEVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Amounts used: 14.7 ml (0.1 m, 19.5 g) of bromoisobutyric acid, 75 ml of 1.6M n-butyllithium solution in n-hexane, 40 ml of tetrahydrofuran and 17.85 g of propargylbromide.
Quantity
14.7 mL
Type
reactant
Reaction Step One
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75 mL
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reactant
Reaction Step Two
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17.85 g
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reactant
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0 (± 1) mol
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solvent
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Diisopropylamine (45.9 mL, 0.33 mol) was dissolved in THF (300 mL) and cooled to 0° C. under N2. n-Butyllithium (131.0 mL, 0.33 mol) was added dropwise over 30 minutes, the mixture was stirred at 0° C. for an additional 30 minutes, and then cooled to −78° C. Ethyl isobutyrate (40 mL, 0.30 mol) was added dropwise in THF (30 mL) and the mixture was stirred at −78° C. for 1 hour. Propargyl bromide (36.4 mL, 0.33 mol) was added dropwise in HMPA (60 mL). The mixture was stirred at −78° C. for 1 hour and then quenched with saturated NH4Cl solution and warmed to room temperature. THF was removed in vacuo, and the residue was dissolved in ether and washed four times with water. The organic layer was dried over MgSO4, filtered, and concentrated. The crude material was distilled under reduced pressure (˜29 inHg, bp 68-70° C.) to obtain the desired product.
Quantity
45.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
36.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 22.0 ml (2.0 M in THF/n-heptane/ethylbenzene, 44 mmol) LDA in 40 ml THF was treated during 10 min at −78° C. with 5.47 ml (40 mmol) ethyl isobutyrate in 4.7 ml THF. After 1 h at this temperature, a solution of 4.90 ml (80% by weight in toluene, 44 mmol) of propargyl bromide in 7.5 ml THF was added dropwise. The solution was naturally warmed to 0° C. and after 2 h treated carefully with aqueous 10% KHSO4 and extracted with ether (three times). The organic phases were washed with aqueous 10% KHSO4 and aqueous 10% NaCl solution. The organic phase was dried (Na2SO4) and evaporated to give 5.70 g of the title compound as volatile orange liquid.
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
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Quantity
7.5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of n-BuLi (199 mL, 498 mmol) as 2.5M in hexane was added slowly to a stirred solution of DIPA (74.3 mL, 521 mmol) in anhydrous THF (500 mL), at −75° C. and under nitrogen. The solution was stirred for 20 minutes, and a solution of ethyl isobutyrate (64 mL, 474 mmol) in THF (100 mL) was added dropwise to the solution over 1.5 hours. The solution was warmed to 0° C. and recooled to −75° C., then a solution of propargyl bromide (53.6 mL, 498 mmol) as 80% in PhMe was added dropwise. The reaction solution was slowly warmed to 22° C. and stirred for 20 hours, then quenched with water (150 mL). The water layer was extracted with ether (2×200 mL). The combined organic layer was washed with water (150 mL), brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was chromatographed on silica gel 60 eluting with 0 to 25% EtOAc in hexane, to give the title product. 1H NMR (500 MHz, CDCl3) δ 4.12 (q, J=7.1 Hz, 2H); 2.41 (s, 2H); 1.98 (s, 1H); 1.25 (s, 6H); 1.23 (t, J=7.1 Hz, 3H) ppm.
Quantity
199 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
53.6 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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